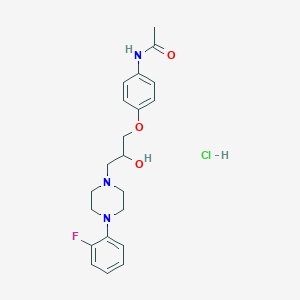

![molecular formula C16H18FNO2S B2793948 3-Cyclopropylidene-8-(4-fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2194843-22-4](/img/structure/B2793948.png)

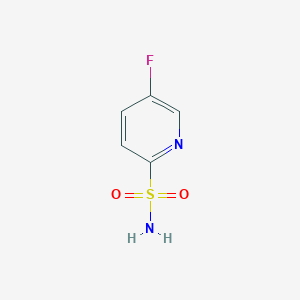

3-Cyclopropylidene-8-(4-fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

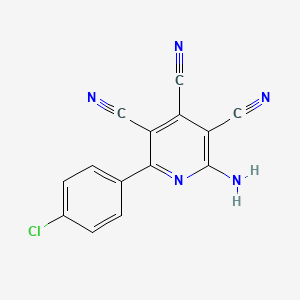

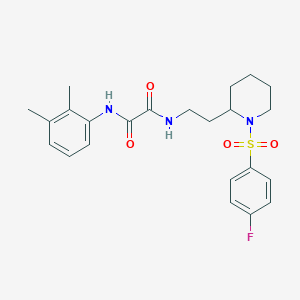

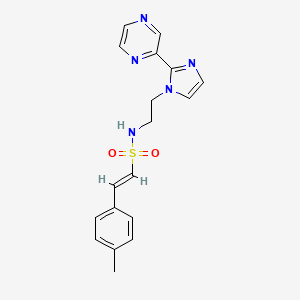

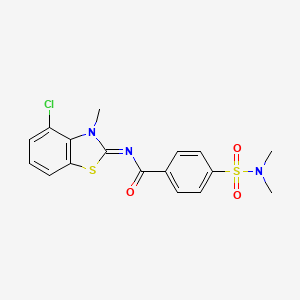

The compound “3-Cyclopropylidene-8-(4-fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octane” is a complex organic molecule. It contains a bicyclic octane ring, a cyclopropylidene group, and a 4-fluorobenzenesulfonyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the bicyclic octane ring, the introduction of the cyclopropylidene group, and the attachment of the 4-fluorobenzenesulfonyl group. The exact methods would depend on the specific reactions involved and the starting materials available .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The bicyclic octane ring provides a rigid, three-dimensional structure, while the cyclopropylidene and 4-fluorobenzenesulfonyl groups add additional complexity .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the bicyclic octane ring, the cyclopropylidene group, and the 4-fluorobenzenesulfonyl group. These groups could participate in a variety of reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bicyclic octane ring could influence its boiling point and solubility, while the 4-fluorobenzenesulfonyl group could affect its reactivity .Wissenschaftliche Forschungsanwendungen

- Significant Potential : 3-Cyclopropylidene-8-(4-fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octane (referred to as “3-CPO”) belongs to the 2-azabicyclo[3.2.1]octane scaffold, which has shown promise in drug discovery . Its core structure serves as a key synthetic intermediate in total synthesis efforts.

- Bicyclic Architecture : Researchers have used 3-CPO as a building block in the total synthesis of various target molecules. Its presence in these synthetic pathways highlights its versatility and importance .

- Tricyclic Carbon Skeleton : 3-CPO has been employed in the total synthesis of calyciphylline D-type Daphniphyllum alkaloids. These alkaloids exhibit desirable substituents and stereochemistries, emphasizing the compound’s synthetic potential .

- 8-Oxabicyclo[3.2.1]octane : A novel homogeneous gold-catalyzed tandem reaction has been developed to access disubstituted 8-oxabicyclo[3.2.1]octane. This method demonstrates high efficiency and complete diastereoselectivity using glycal-derived propargylic esters .

- João Rafael Vale’s Research : João R. Vale, a researcher in the field, focuses on photochemistry and photocatalysis. The unique structure of 3-CPO may play a role in these areas .

- Filipa Siopa’s Work : Filipa Siopa’s research includes biomass valorization and new synthetic methodologies. 3-CPO could be relevant in these contexts, given its potential as a synthetic intermediate .

Drug Discovery and Synthesis Intermediates

Total Synthesis of Target Molecules

Calyciphylline D-Type Daphniphyllum Alkaloids

Gold-Catalyzed Tandem Reactions

Photochemistry and Photocatalysis

Biomass Valorization and Flow Chemistry

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-cyclopropylidene-8-(4-fluorophenyl)sulfonyl-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO2S/c17-13-3-7-16(8-4-13)21(19,20)18-14-5-6-15(18)10-12(9-14)11-1-2-11/h3-4,7-8,14-15H,1-2,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMIQKVXXQIKCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=C3CC3)CC1N2S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2793867.png)

![5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile](/img/structure/B2793870.png)

![3-(2-methoxyphenyl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2793876.png)

![2-Cyclopropyl-1-[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2793881.png)

![ethyl 2-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2793884.png)